2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]acetamide
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the quinazolinone class of compounds and exhibits interesting pharmacological properties.
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]acetamide: C10H9ClN2O3
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Reaction Conditions: The specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or dichloromethane) with a base (e.g., sodium hydroxide) to form the desired product.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route for efficiency and yield.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology: It may serve as a scaffold for designing bioactive molecules.
Medicine: Investigations focus on its pharmacological properties, potential therapeutic targets, and drug development.
Industry: Industries explore its applications in materials science and chemical synthesis.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets (e.g., receptors, enzymes, or proteins).
- Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Its unique structure, combining a quinazolinone core with a piperazine moiety, sets it apart from related compounds.
Similar Compounds: Other quinazolinones, such as gefitinib and erlotinib, share similarities but differ in substituents and pharmacological profiles.
Remember that this compound’s properties and applications are continually explored by researchers, and new findings may emerge over time.
Properties
Molecular Formula |
C24H27N5O5 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H27N5O5/c1-33-20-12-18-19(13-21(20)34-2)26-16-29(24(18)32)15-22(30)25-14-23(31)28-10-8-27(9-11-28)17-6-4-3-5-7-17/h3-7,12-13,16H,8-11,14-15H2,1-2H3,(H,25,30) |
InChI Key |
ZVHGYCNQALZOPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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